molecular formula C12H9F3N2O2S B13686307 Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate

Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate

Cat. No.: B13686307
M. Wt: 302.27 g/mol
InChI Key: MVWZOGDKYXGWTM-UHFFFAOYSA-N
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Description

Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. The presence of the trifluoromethyl group at the 6-position of the pyridine ring and the ethyl ester group at the 4-position of the thiazole ring makes this compound unique. It is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit specific pathways involved in inflammation and neurodegeneration .

Comparison with Similar Compounds

Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.27 g/mol

IUPAC Name

ethyl 2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)8-6-20-10(17-8)7-3-4-9(16-5-7)12(13,14)15/h3-6H,2H2,1H3

InChI Key

MVWZOGDKYXGWTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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